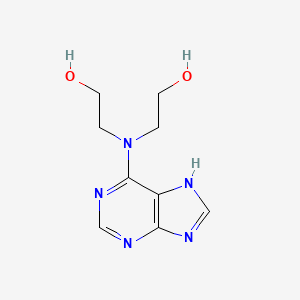
2,2'-(7H-purin-6-ylazanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(7H-purin-6-ylazanediyl)diethanol is a chemical compound that belongs to the class of purine derivatives It is structurally characterized by the presence of a purine ring system attached to a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(7H-purin-6-ylazanediyl)diethanol typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminoethanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2'-(7H-purin-6-ylazanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated alcohol derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2'-(7H-purin-6-ylazanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2'-(7H-purin-6-ylazanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structural features and the nature of the target. The hydroxyethyl group may facilitate binding to the active site of enzymes, while the purine ring can interact with nucleotide-binding domains, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
Ganciclovir: Another antiviral compound with a similar purine structure.
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Uniqueness
2,2'-(7H-purin-6-ylazanediyl)diethanol is unique due to its specific structural features, such as the hydroxyethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6312-66-9 |
|---|---|
Fórmula molecular |
C9H13N5O2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(7H-purin-6-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-8(11-5-10-7)12-6-13-9/h5-6,15-16H,1-4H2,(H,10,11,12,13) |
Clave InChI |
HDFTZBLKBXGFGD-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
Key on ui other cas no. |
6312-66-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















